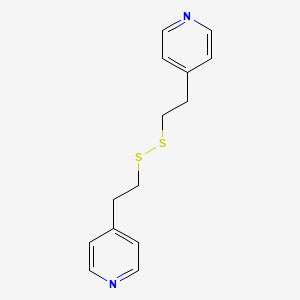![molecular formula C19H34NO22P5 B15199161 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate](/img/structure/B15199161.png)
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate is a bioactive molecule known for its significant role in the biomedical industry. This compound has shown potential as an effective inhibitor of cancer cell growth, particularly in hepatocellular and colorectal cancers. It also plays a role in regulating glucose metabolism, making it a promising candidate for diabetes treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate involves multiple steps, starting with the preparation of the myo-inositol core. The benzoylaminohexyl group is then introduced through a series of reactions, including protection and deprotection steps to ensure the selective functionalization of the inositol ring. The final product is obtained through phosphorylation reactions, which introduce the pentakisphosphate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards. The production process includes the use of cleanroom environments and specialized equipment to handle the complex synthesis and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inositol ring.
Reduction: Used to reduce any oxidized intermediates back to their original state.
Substitution: Functional groups on the inositol ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphorylating agents for introducing phosphate groups. The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of the inositol ring, each with unique biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying phosphorylation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell growth and metabolism.
Medicine: Explored as a potential therapeutic agent for cancer and diabetes due to its ability to inhibit cancer cell growth and regulate glucose metabolism.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly in the field of oncology.
Mecanismo De Acción
The compound exerts its effects by inhibiting the ROCK signaling pathways, which are implicated in cancer cell migration and invasion. By blocking these pathways, 5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate prevents the spread of cancer cells and induces apoptosis (programmed cell death). Additionally, it regulates glucose metabolism by modulating insulin signaling pathways, making it a potential candidate for diabetes treatment.
Comparación Con Compuestos Similares
Similar Compounds
myo-Inositol-1,2,3,4,5,6-hexakisphosphate: Known for its role in cellular signaling and phosphate storage.
D-myo-Inositol-1,4,5-trisphosphate: Involved in calcium signaling pathways.
D-myo-Inositol-1,3,4,5-tetrakisphosphate: Plays a role in regulating various cellular processes.
Uniqueness
5-O-[6-(Benzoylamino)hexyl]-D-myo-inositol-1,2,3,4,6-pentakisphosphate is unique due to its specific structure, which allows it to inhibit ROCK signaling pathways effectively. This makes it a valuable compound for cancer research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H34NO22P5 |
|---|---|
Peso molecular |
783.3 g/mol |
Nombre IUPAC |
[(1R,2S,4R,5S)-3-(6-benzamidohexoxy)-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO22P5/c21-19(12-8-4-3-5-9-12)20-10-6-1-2-7-11-37-13-14(38-43(22,23)24)16(40-45(28,29)30)18(42-47(34,35)36)17(41-46(31,32)33)15(13)39-44(25,26)27/h3-5,8-9,13-18H,1-2,6-7,10-11H2,(H,20,21)(H2,22,23,24)(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)/t13?,14-,15+,16+,17-,18? |
Clave InChI |
IXYNNGQAIOJOOH-TYRIJTPFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2[C@@H]([C@H](C([C@H]([C@@H]2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCCCCOC2C(C(C(C(C2OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


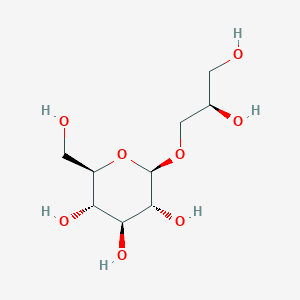
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)

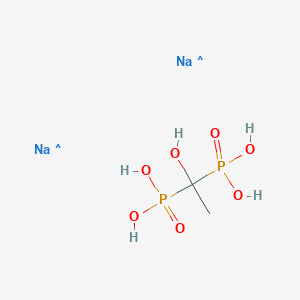
![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
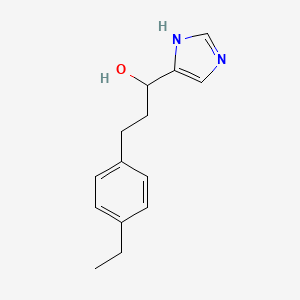
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)
![N-Methyl-1-[4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanamine](/img/structure/B15199141.png)
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
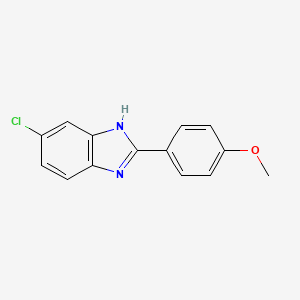
![Benzo[b]thiophene-5-carbaldehyde oxime](/img/structure/B15199156.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
